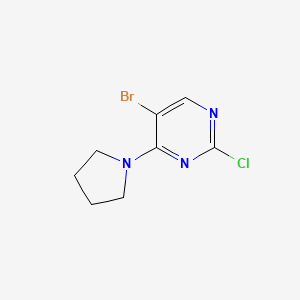

5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine

描述

属性

IUPAC Name |

5-bromo-2-chloro-4-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN3/c9-6-5-11-8(10)12-7(6)13-3-1-2-4-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUHQNZYRAYTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659429 | |

| Record name | 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57054-90-7 | |

| Record name | 5-Bromo-2-chloro-4-(1-pyrrolidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57054-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The presence of bromine and chlorine substituents enhances its reactivity and biological potential. The synthesis typically involves multi-step reactions starting from simpler pyrimidine derivatives, often utilizing halogenation and coupling reactions to introduce the desired functional groups. Recent advancements have led to more efficient synthesis methods, including one-step processes that significantly improve yield and reduce environmental impact .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound derivatives. For instance:

- A study synthesized a series of derivatives and assessed their effects on various cancer cell lines. Compounds such as 5c and 6h demonstrated high potency against multiple cancer types, achieving IC50 values in the low micromolar range .

- Another investigation highlighted the compound's ability to inhibit tubulin assembly, affecting microtubule dynamics in HeLa cells, which is crucial for cell division .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- In antimicrobial screening, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to standard antibiotics, suggesting potential utility in treating resistant infections .

- Specific derivatives demonstrated broad-spectrum activity against various bacterial and fungal strains by disrupting microbial cell wall synthesis and interfering with metabolic pathways .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Compound Derivative | IC50 Value (µM) | Target |

|---|---|---|---|

| Anticancer | 5c | Low micromolar | Various cancer cell lines |

| Antimicrobial | Derivative 5a | Significant inhibition | Gram-positive bacteria |

| Antimicrobial | Derivative 5b | Significant inhibition | Gram-negative bacteria |

Anticancer Activity Case Study

In a focused study on anticancer effects, researchers synthesized multiple derivatives of 5-bromo-pyrimidine and evaluated their efficacy against several cancer cell lines. The most potent compounds showed IC50 values indicating strong growth inhibition, emphasizing their potential as therapeutic agents in oncology .

Antimicrobial Screening Case Study

Another investigation assessed the antimicrobial efficacy of derivatives derived from this compound against various pathogens. The results revealed that certain derivatives not only inhibited bacterial growth effectively but also showed enhanced activity compared to existing antibiotics. This suggests their potential application in developing new treatments for antibiotic-resistant infections .

科学研究应用

Medicinal Chemistry

5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine is primarily utilized in drug discovery and development. Its applications include:

Anticancer Activity

Numerous studies have evaluated the anticancer properties of derivatives of this compound. For instance:

- A study synthesized a series of derivatives and assessed their effects on various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range, indicating strong growth inhibition against cancer cells .

- Another investigation highlighted the compound's ability to inhibit tubulin assembly, affecting microtubule dynamics crucial for cell division.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity:

- In antimicrobial screening, derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to standard antibiotics.

- Specific derivatives demonstrated broad-spectrum activity against various bacterial strains by disrupting microbial cell wall synthesis.

Biological Studies

This compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding:

- It has been shown to modulate the activity of target proteins through specific interactions, leading to various biological effects.

Materials Science

The compound is also explored in materials science for its potential applications in organic semiconductors:

- Research indicates that its unique structure can be utilized in developing advanced materials with specific electronic properties.

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

| Activity Type | Compound Derivative | IC50 Value (µM) | Target |

|---|---|---|---|

| Anticancer | 5c | Low micromolar | Various cancer cell lines |

| Antimicrobial | Derivative 5a | Significant inhibition | Gram-positive bacteria |

| Antimicrobial | Derivative 5b | Significant inhibition | Gram-negative bacteria |

Anticancer Activity Case Study

In a focused study on anticancer effects, researchers synthesized multiple derivatives of 5-bromo-pyrimidine and evaluated their efficacy against several cancer cell lines. The most potent compounds showed IC50 values indicating strong growth inhibition, emphasizing their potential as therapeutic agents in oncology .

Antimicrobial Screening Case Study

Another investigation assessed the antimicrobial efficacy of derivatives derived from this compound against various pathogens. Results revealed that certain derivatives not only inhibited bacterial growth effectively but also showed enhanced activity compared to existing antibiotics, suggesting their potential application in developing new treatments for antibiotic-resistant infections .

相似化合物的比较

Substituent Variations at the C-4 Position

(a) 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine

- Structural Difference : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring).

- Impact : Increased steric bulk and altered basicity due to the larger ring size. Piperidine derivatives often exhibit enhanced metabolic stability in drug design .

- Similarity Score : 0.63 (structural similarity to the target compound) .

(b) 5-Bromo-2-chloro-4-morpholinopyrimidine

- Structural Difference : Morpholine (oxygen-containing 6-membered ring) instead of pyrrolidine.

(c) 5-Bromo-4-tert-butoxy-2-chloropyrimidine

- Structural Difference : tert-Butoxy group replaces pyrrolidine.

- Impact : Reduces nitrogen-based reactivity but increases hydrophobicity. This analog is prioritized in safety assessments due to its stability under physiological conditions .

Halogen and Substituent Position Variations

(a) 5-Bromo-2,4-dichloropyrimidine

- Structural Difference : Lacks the pyrrolidine group; chlorine at both C-2 and C-3.

- Impact : Higher electrophilicity, making it reactive in nucleophilic aromatic substitution. Used as a precursor in cross-coupling reactions .

(b) 4-Amino-5-bromo-2-chloropyrimidine

- Structural Difference: Amino group at C-4 instead of pyrrolidine.

- Impact : Forms hydrogen-bonded dimeric structures in the solid state (N–H···N interactions), influencing crystallinity and solubility .

Antimicrobial Activity

- Target Compound : Moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) due to the pyrrolidine group’s interaction with bacterial enzymes .

- Analog (5b) : 6-(4-Chlorobenzyl)-5-ethyl-2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-one shows enhanced antifungal activity (MIC = 4 µg/mL) due to the ethylthio-pyrrolidine moiety .

- Ethyl-Substituted Analogs : Ethyl groups at C-5 improve antimicrobial potency by enhancing membrane penetration .

Kinase Inhibition

- TRK Kinase Inhibitors: Pyrrolidine-containing pyrimidines (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine) demonstrate nanomolar inhibition, highlighting the role of pyrrolidine in target binding .

- Piperazine Analogs: 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine derivatives show non-competitive inhibition of inflammatory caspases (IC₅₀ = 0.5 µM) .

准备方法

Reaction Scheme and Conditions

- Raw Materials: 2-hydroxypyrimidine, hydrobromic acid (20-50 wt%), hydrogen peroxide (10-50 wt%), phosphorus oxychloride, organic amines (triethylamine, diisopropylethylamine, N,N-dimethylaniline, or N,N-dimethylbenzylamine).

- Step 1: Bromination of 2-hydroxypyrimidine with hydrobromic acid under hydrogen peroxide catalysis at 30-100°C for 8-14 hours to form 5-bromo-2-hydroxypyrimidine.

- Step 2: Chlorination of the intermediate with phosphorus oxychloride in the presence of an organic amine at 50-120°C for 5-8 hours to yield 5-bromo-2-chloropyrimidine.

- Purification: Catalase treatment to decompose residual hydrogen peroxide, filtration, drying, extraction with methane, crystallization, and drying.

Representative Experimental Data

| Example | 2-Hydroxypyrimidine (g, mol) | Hydrobromic Acid (wt%, g) | H2O2 (wt%, g) | Temp (°C) | Time (h) | POCl3 (g, mol) | Organic Amine (g, mol) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Bromine Utilization (%) |

|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 1 | 112.1 (1) | 20%, 404.6 | 10%, 340 | 100 | 8 | 153.3 (1) | 60.7 (0.6 triethylamine) | 120 | 8 | 94.1 | 98.2 | 98 |

| 2 | 112.1 (1) | 35%, 462.3 | 30%, 226.7 | 40 | 12 | 191.7 (1.25) | 65.8 (0.65 triethylamine) | 80 | 6 | 96.2 | 98.4 | 96 |

| 3 | 112.1 (1) | 50%, 485.5 | 50%, 340 | 30 | 14 | 766.7 (5) | 202.4 (2 triethylamine) | 50 | 5 | 99.4 | 98.9 | 95 |

Advantages of This Method

- High yield (94-99%) and purity (>98%)

- Efficient bromine utilization (95-98%)

- Reduced toxic emissions and environmental pollution

- Simplified process flow suitable for industrial scale

Nucleophilic Substitution to Form 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine

The key functionalization step involves substitution of the chlorine atom at the 4-position of 5-bromo-2-chloropyrimidine with pyrrolidine via nucleophilic aromatic substitution (SNAr).

Reaction Conditions

- Starting Material: 5-bromo-2-chloropyrimidine

- Nucleophile: Pyrrolidine

- Base: Triethylamine or other organic bases

- Solvent: Polar aprotic solvents such as acetonitrile, ethyl acetate, or anhydrous dimethylformamide (DMF)

- Temperature: Typically reflux conditions (80-120°C)

- Time: 12-24 hours

Mechanistic Insights

- The electron-deficient pyrimidine ring facilitates nucleophilic attack at the 4-chloro position.

- The reaction proceeds via a Meisenheimer complex intermediate.

- Triethylamine acts as a base to neutralize HCl formed during substitution, driving the reaction forward.

Purification

- Column chromatography using silica gel with hexane/ethyl acetate gradients

- Recrystallization from ethanol or suitable solvents

- Purity confirmation via HPLC (≥95%), NMR, and mass spectrometry

Optimization and Scale-Up Considerations

Computational and Experimental Optimization

- Density Functional Theory (DFT) calculations assist in understanding transition states, optimizing temperature, solvent choice, and base selection.

- Design of Experiments (DoE) methodologies optimize stoichiometry and reaction time, increasing yield and reducing by-products.

Industrial Production

- Continuous flow reactors improve heat and mass transfer, enhancing reaction efficiency and reproducibility.

- Use of catalytic systems and process intensification reduces reaction times and waste.

- Advanced purification techniques ensure high purity suitable for pharmaceutical applications.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Bromination of 2-hydroxypyrimidine | Hydrobromic acid (20-50%), H2O2 (10-50%), 30-100°C, 8-14h | 5-bromo-2-hydroxypyrimidine | Catalase treatment post-reaction |

| Chlorination | Phosphorus oxychloride, organic amine, 50-120°C, 5-8h | 5-bromo-2-chloropyrimidine | High yield, low pollution |

| Nucleophilic substitution | Pyrrolidine, triethylamine, acetonitrile or DMF, reflux, 12-24h | This compound | Purification by chromatography and recrystallization |

Research Findings and Notes

- The one-step bromination and chlorination route is a breakthrough in efficiency compared to traditional multi-step syntheses.

- The substitution with pyrrolidine is well-established via SNAr, with reaction conditions tunable based on scale and desired purity.

- Bromine utilization efficiency is significantly improved (>95%), reducing raw material waste.

- The process minimizes hazardous emissions, making it industrially and environmentally favorable.

- Purity and yield are consistently high, meeting standards for further pharmaceutical or chemical applications.

常见问题

Q. How can researchers optimize the synthesis of 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine to improve yield and purity?

Methodological Answer:

- Key Steps :

- Intermediate Preparation : Start with halogenated pyrimidine precursors (e.g., 5-bromo-2-chloro-4-nitropyrimidine) and reduce nitro groups using stannous chloride (SnCl₂) in HCl, followed by neutralization with NaOH .

- Pyrrolidine Substitution : Introduce the pyrrolidin-1-yl group via nucleophilic aromatic substitution (SNAr) using pyrrolidine in polar aprotic solvents (e.g., NMP or DMF) with a base like Cs₂CO₃ to deprotonate the amine and activate the pyrimidine ring .

- Purification : Recrystallize from acetonitrile or ethyl acetate to remove unreacted starting materials and byproducts .

- Critical Parameters :

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography :

- Mass Spectrometry :

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

- Scenario : Discrepancies in NMR coupling constants or unexpected NOE correlations.

- Approach :

- Variable Temperature NMR : Probe dynamic effects (e.g., ring puckering in pyrrolidine) by acquiring spectra at 25°C and −40°C .

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify conformational isomers .

- Single-Crystal Analysis : Resolve ambiguity using X-ray diffraction, as demonstrated for analogous compounds with hydrogen-bonded networks .

Q. What strategies are recommended for analyzing the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Palladium-Catalyzed Couplings :

- Monitoring Reactivity :

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies in kinase inhibition?

Methodological Answer:

- Core Modifications :

- Biological Assays :

- Screen analogs against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization assays. Correlate IC₅₀ values with substituent Hammett parameters .

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

Methodological Answer:

- Docking Studies :

- Molecular Dynamics (MD) Simulations :

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

Methodological Answer:

- Controlled Degradation Studies :

- Mechanistic Probes :

- Isotope-labeling (e.g., ²H at pyrrolidine N–CH₂) to trace cleavage pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。